4-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound featuring multiple functional groups, including a benzamide moiety, a pyrazole ring, and a thiazole ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting a thiourea derivative with a haloketone or α-haloketone in the presence of a base.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled together using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired heterocyclic system.
Introduction of the Benzamide Group: Finally, the benzamide group is introduced through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC for amide bond formation.
Bases: Sodium hydroxide, potassium carbonate for deprotonation steps.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its anti-inflammatory properties. It has been shown to inhibit certain enzymes and pathways involved in inflammation, suggesting its potential use in treating inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity, due to the presence of the thiophene and thiazole rings.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects are likely due to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide: can be compared with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. The presence of both thiazole and pyrazole rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-12-5-7-14(8-6-12)18(24)21-17-10-13(2)22-23(17)19-20-15(11-26-19)16-4-3-9-25-16/h3-11H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHKPWXAZRMOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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